

Dodecyl Sulfide: A Toxicological and Safety Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dodecyl sulfide

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dodecyl sulfide, also known as **didodecyl sulfide** or 1,1'-thiobis(dodecane), is a chemical compound with a range of industrial applications. As with any chemical substance, a thorough understanding of its toxicological and safety profile is paramount for ensuring safe handling and for predicting its potential biological effects. This technical guide provides a comprehensive overview of the available toxicology and safety data for **dodecyl sulfide**, with a focus on providing researchers, scientists, and drug development professionals with the core information necessary for risk assessment and safe laboratory practices.

Due to the limited availability of specific toxicological data for **dodecyl sulfide**, this guide also incorporates information from closely related and structurally analogous compounds, such as sodium dodecyl sulfate (SDS), to provide a more complete, albeit extrapolated, safety profile. All data derived from surrogate compounds will be clearly identified.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **dodecyl sulfide** is essential for interpreting its toxicological data.

Property	Value	Reference
Chemical Formula	C ₂₄ H ₅₀ S	--INVALID-LINK--
Molecular Weight	370.7 g/mol	--INVALID-LINK--
CAS Number	2469-45-6	--INVALID-LINK--
Appearance	Liquid	--INVALID-LINK--
Boiling Point	Not available	
Melting Point	Not available	
Water Solubility	Insoluble	
Log P (Octanol-Water Partition Coefficient)	Not available	

Toxicological Data

This section summarizes the available toxicological data for **dodecyl sulfide** and relevant surrogate compounds. All quantitative data is presented in tabular format for ease of comparison.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance. The primary measure of acute toxicity is the LD50 (Lethal Dose, 50%), the dose at which 50% of the test population is expected to die.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Classification	Reference
LD50 (Dodecyl Sulfide)	Data not available	Oral	-	-	
LD50 (Dodecyl Sulfide)	Rabbit	Dermal	> 2000 mg/kg bw	Not Classified	[1]
LD50 (Sodium Dodecyl Sulfate - Surrogate)	Rat	Oral	1288 mg/kg bw	GHS Category 4 (Harmful if swallowed)	[2]

Experimental Protocol: Acute Dermal Toxicity (based on OECD 402)

The acute dermal toxicity of **dodecyl sulfide** was assessed in the rabbit. A single dose of the test substance was applied to the clipped, intact skin of the animals. The application site was covered with a semi-occlusive dressing for a 24-hour exposure period. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-application. At the end of the observation period, a gross necropsy was performed on all animals.[1]

Skin Irritation and Corrosion

This endpoint assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage upon direct contact.

Table 2: Skin Irritation Data

Species	Exposure Duration	Observation Period	Result	Classification	Reference
Rabbit	4 hours	72 hours	Non-irritant	Not Classified	[3][4]

Experimental Protocol: Acute Dermal Irritation/Corrosion (based on OECD 404)

A single dose of 0.5 mL of the test substance was applied to a small area of clipped, intact skin on the back of albino rabbits. The application site was covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. After removal of the dressing, the skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the skin reactions was scored according to a standardized grading system.^{[3][4][5][6][7][8]}



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Figure 1: Experimental workflow for an acute dermal irritation study based on OECD Guideline 404.

Eye Irritation and Serious Eye Damage

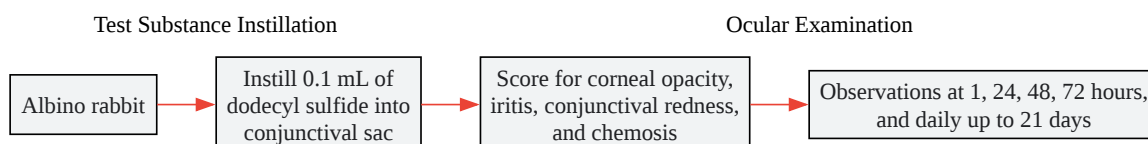
This endpoint evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

Table 3: Eye Irritation Data

Species	Observation Period	Result	Classification	Reference
Rabbit	Up to 21 days	Reversible eye irritation	GHS Category 2A (Causes serious eye irritation)	[9]

Experimental Protocol: Acute Eye Irritation/Corrosion (based on OECD 405)

A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of albino rabbits. The other eye served as an untreated control. The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation, and then daily until the irritation resolved or for a maximum of 21 days. The severity of the ocular lesions was scored using a standardized system.^{[9][10][11][12][13]}



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Figure 2: Experimental workflow for an acute eye irritation study based on OECD Guideline 405.

Skin Sensitization

Skin sensitization is an allergic response of the skin following repeated exposure to a substance.

Table 4: Skin Sensitization Data

Test Method	Species	Result	Classification	Reference
Data not available				

Experimental Protocol: Skin Sensitization (based on OECD 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is a method to assess the skin sensitization potential of a substance. The test consists of two phases: induction and challenge. During the induction phase, guinea pigs are initially exposed to the test substance by intradermal injection

with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response, followed by a topical application one week later. After a two-week rest period, the animals are challenged with a topical application of the test substance and the skin reactions are observed and scored for erythema and edema at 24 and 48 hours after challenge.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to the genetic material (DNA) of cells.

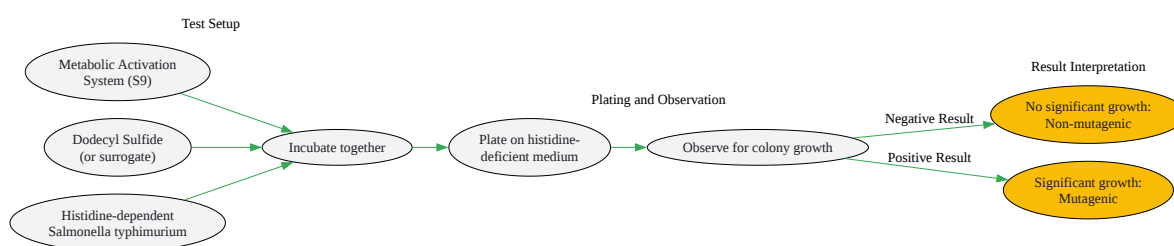
Table 5: Genotoxicity Data

Assay	Test System	Metabolic Activation	Result	Reference
Dodecyl Sulfide				
Data not available				
Sodium Dodecyl Sulfate (Surrogate)				
Ames Test (Bacterial Reverse Mutation Assay)	Salmonella typhimurium	With and without S9	Negative	[19] [20] [21] [22] [23]
In Vitro Mammalian Cell Micronucleus Test	Cultured mammalian cells	With and without S9	Negative	[24] [25] [26] [27] [28]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)

The Ames test uses several strains of the bacterium *Salmonella typhimurium* that have mutations in the genes required to synthesize the amino acid histidine. These strains cannot grow on a medium lacking histidine. The test substance is incubated with the bacterial strains

in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on the histidine-deficient medium. The number of revertant colonies is counted and compared to the control.[19][20][21][22][23]



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Figure 3: Principle of the Bacterial Reverse Mutation Assay (Ames Test).

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)

The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are allowed to divide. During cell division, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate nuclei called micronuclei. The cells are then stained, and the frequency of micronucleated cells is determined by microscopic analysis.[24][25][26][27][28]

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Table 6: Carcinogenicity Data

Species	Route	Duration	Result	Reference
Data not available				

Reproductive and Developmental Toxicity

These studies evaluate the potential of a substance to interfere with reproductive function and to cause adverse effects on the developing offspring.

Table 7: Reproductive and Developmental Toxicity Data

Study Type	Species	Result	Reference
Data not available			

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (based on OECD 421/422)

In these screening studies, male and female rats are administered the test substance for a period before mating, during mating, and for females, throughout gestation and lactation. The study evaluates potential effects on male and female fertility, maternal toxicity, and the development of the offspring (e.g., survival, growth, and development). OECD 422 is a combined repeated dose toxicity study with the reproduction/developmental toxicity screening test, providing data on both systemic and reproductive toxicity.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Toxicokinetics and Metabolism

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.

There is no specific data on the toxicokinetics of **dodecyl sulfide**. However, based on the metabolism of the structurally similar sodium dodecyl sulfate, a potential metabolic pathway can be proposed. Sodium dodecyl sulfate is readily metabolized by initial hydrolysis of the sulfate ester, yielding dodecanol (lauryl alcohol). Dodecanol is then oxidized to dodecanal and subsequently to dodecanoic acid (lauric acid). Lauric acid can then enter the beta-oxidation pathway for energy production or be incorporated into lipids.[34][35] It is plausible that **dodecyl sulfide** could be metabolized through oxidation of the sulfur atom to a sulfoxide and then a sulfone, followed by cleavage of the carbon-sulfur bonds, although this has not been experimentally confirmed.



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- To cite this document: BenchChem. [Dodecyl Sulfide: A Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583336#toxicology-and-safety-data-of-dodecyl-sulfide]

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